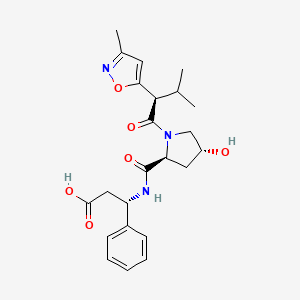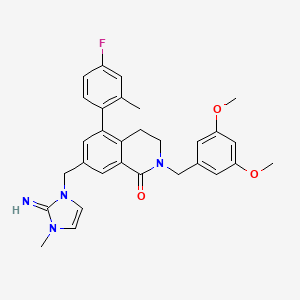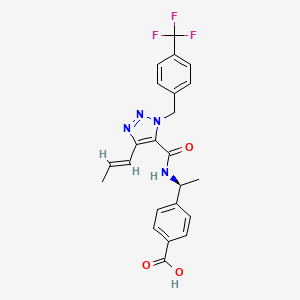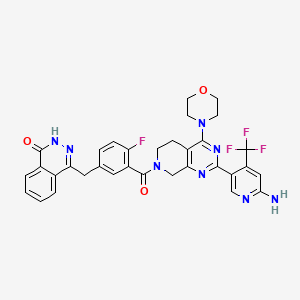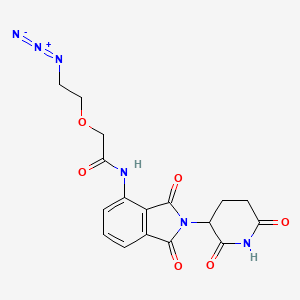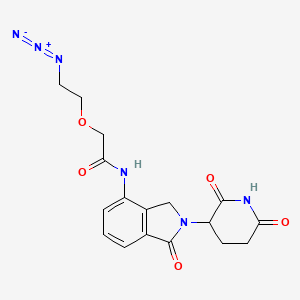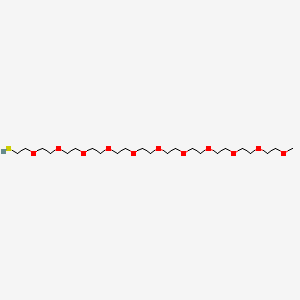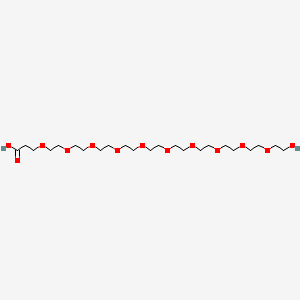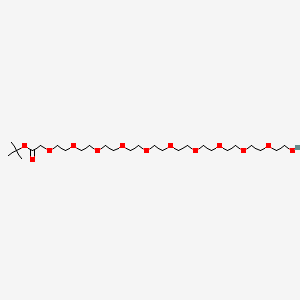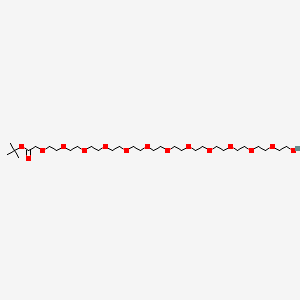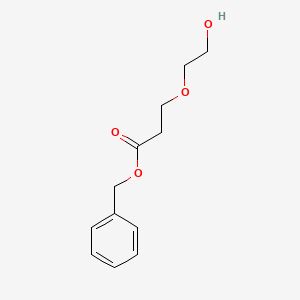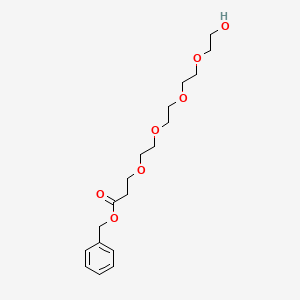
HO-PEG4-Benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HO-PEG4-Benzyl ester: is a compound that contains a hydroxy group and a benzyl-protected carboxylic acid. The benzyl group can be easily removed under mild deprotection conditions to afford a free acid, which can be used to conjugate with amine-bearing biopolymers such as proteins and oligonucleotides . The hydroxy group can be derivatized to more reactive functional groups, and the polyethylene glycol spacer adds aqueous solubility to the newly formed complex .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HO-PEG4-Benzyl ester typically involves the esterification of a polyethylene glycol derivative with a benzyl-protected carboxylic acid. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes, often using automated reactors to maintain consistent reaction conditions. The product is then purified using techniques such as column chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: HO-PEG4-Benzyl ester undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry: HO-PEG4-Benzyl ester is used as a linker in the synthesis of complex molecules, facilitating the attachment of various functional groups .
Biology: In biological research, it is used to conjugate biomolecules such as proteins and oligonucleotides, enhancing their solubility and stability .
Medicine: this compound is employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents .
Industry: In industrial applications, it is used in the production of polyethylene glycol-based materials, which are utilized in various sectors including cosmetics and pharmaceuticals .
Mechanism of Action
The mechanism of action of HO-PEG4-Benzyl ester involves its ability to form stable conjugates with biomolecules. The hydroxy group can be derivatized to more reactive functional groups, allowing for the formation of covalent bonds with amine-bearing biopolymers . This enhances the solubility and stability of the conjugated molecules, making them more effective in their respective applications .
Comparison with Similar Compounds
HO-PEG4-Amino ester: Contains an amino group instead of a hydroxy group.
HO-PEG4-Carboxylic acid: Contains a free carboxylic acid group instead of a benzyl-protected one.
Uniqueness: HO-PEG4-Benzyl ester is unique due to its benzyl-protected carboxylic acid group, which can be easily removed under mild conditions to afford a free acid. This makes it highly versatile for conjugation with various biomolecules .
Properties
IUPAC Name |
benzyl 3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O7/c19-7-9-22-11-13-24-15-14-23-12-10-21-8-6-18(20)25-16-17-4-2-1-3-5-17/h1-5,19H,6-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDIWPZIBIGYKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
